molecular formula C13H7Cl6N3O2 B1611308 Methyl 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)benzoate CAS No. 125775-49-7

Methyl 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)benzoate

Cat. No.: B1611308
CAS No.: 125775-49-7
M. Wt: 449.9 g/mol
InChI Key: USKYBFXFAZSNFB-UHFFFAOYSA-N
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Description

Methyl 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)benzoate is a chemical compound known for its unique structure and properties It is a derivative of triazine, a class of nitrogen-containing heterocycles, and is characterized by the presence of trichloromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)benzoate typically involves the reaction of 4,6-bis(trichloromethyl)-1,3,5-triazine with methyl 4-aminobenzoate. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or chloroform. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trichloromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced triazine compounds.

Scientific Research Applications

Methyl 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trichloromethyl groups can participate in covalent bonding with nucleophilic sites on target molecules, leading to modifications that alter their activity. The triazine ring structure also contributes to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine
  • 4,6-Bis(trichloromethyl)-1,3,5-triazine

Uniqueness

Methyl 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)benzoate is unique due to the presence of the benzoate group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

methyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl6N3O2/c1-24-9(23)7-4-2-6(3-5-7)8-20-10(12(14,15)16)22-11(21-8)13(17,18)19/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKYBFXFAZSNFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561821
Record name Methyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125775-49-7
Record name Methyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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